(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-carbaldehyde
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Overview
Description
(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-carbaldehyde is a chemical compound with a unique structure that includes a cyclopropane ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole group. One common method includes the cyclopropanation of an appropriate alkene using a diazo compound in the presence of a catalyst. The pyrazole group can then be introduced through a condensation reaction with a suitable hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropane ring and pyrazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropane-1-carbaldehyde is unique due to its specific combination of a cyclopropane ring and a pyrazole moiety with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-4-7(3-9-10)8-2-6(8)5-11/h3-6,8H,2H2,1H3/t6-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNHLYUFLYJAAZ-POYBYMJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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